N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide
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Overview
Description
N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C14H24BrN . This compound is characterized by the presence of a benzyl group, a methyl group, and a propyl group attached to the nitrogen atom, forming a positively charged ammonium ion paired with a bromide anion. Quaternary ammonium compounds are known for their diverse applications, including their use as surfactants, disinfectants, and phase transfer catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N-benzyl-N-methylpropan-1-amine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures (around 70°C) for several hours . The product is then isolated by filtration, washed with a non-polar solvent like diethyl ether, and recrystallized from dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, hydroxide, or alkoxide ions.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The compound can be reduced to form secondary or primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in an alcohol solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an ether solvent.
Major Products Formed
Nucleophilic Substitution: Formation of N-Benzyl-N-methyl-N-propylpropan-1-aminium chloride or other substituted ammonium salts.
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of secondary or primary amines.
Scientific Research Applications
N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane permeability and ion transport due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide primarily involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane structure and increased permeability. This can result in cell lysis and death, making it effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N-propylpropan-1-aminium chloride: Similar structure but with a chloride anion instead of bromide.
N-Benzyl-N-methyl-N-propylpropan-1-aminium iodide: Similar structure but with an iodide anion instead of bromide.
N-Benzyl-N-methyl-N-propylpropan-1-aminium fluoride: Similar structure but with a fluoride anion instead of bromide.
Uniqueness
N-Benzyl-N-methyl-N-propylpropan-1-aminium bromide is unique due to its specific combination of substituents on the nitrogen atom and the presence of the bromide anion. This combination imparts distinct physicochemical properties, such as solubility and reactivity, which can be advantageous in certain applications compared to its chloride, iodide, or fluoride analogs .
Properties
CAS No. |
90105-59-2 |
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Molecular Formula |
C14H24BrN |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
benzyl-methyl-dipropylazanium;bromide |
InChI |
InChI=1S/C14H24N.BrH/c1-4-11-15(3,12-5-2)13-14-9-7-6-8-10-14;/h6-10H,4-5,11-13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RNCUVNIMOBHGTM-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+](C)(CCC)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
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